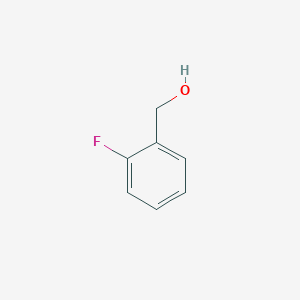

2-Fluorobenzyl alcohol

Beschreibung

Significance of Fluorinated Organic Compounds in Contemporary Chemistry

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern chemical and materials science. mdpi.comchinesechemsoc.org The unique properties of the fluorine atom, such as its high electronegativity, small size comparable to hydrogen, and the exceptional strength of the carbon-fluorine bond, impart profound changes to the physicochemical characteristics of the parent molecule. chinesechemsoc.orgtcichemicals.comwikipedia.org These modifications include enhanced metabolic stability, increased lipophilicity, and improved bioavailability, which are highly desirable traits in the development of pharmaceuticals and agrochemicals. mdpi.comresearchgate.net Consequently, it is estimated that approximately 20% of all pharmaceuticals and up to 50% of agrochemicals contain at least one fluorine atom. chinesechemsoc.org

The introduction of fluorine can significantly alter the electronic environment of a molecule, influencing its reactivity and interaction with biological targets. tcichemicals.comresearchgate.net This has led to the development of novel drugs with improved efficacy and pharmacokinetic profiles. datainsightsmarket.com Beyond the life sciences, fluorinated compounds are integral to the creation of advanced materials, including fluoropolymers with exceptional thermal stability and chemical resistance, and have applications in areas such as refrigerants and solvents. wikipedia.orglew.ro The deliberate synthesis of organofluorine compounds allows chemists to fine-tune molecular properties, making fluorine a vital element in the toolbox of contemporary chemistry. chinesechemsoc.org

Overview of 2-Fluorobenzyl Alcohol as a Key Fluorinated Building Block

Among the vast array of fluorinated molecules, this compound emerges as a particularly valuable and versatile building block in organic synthesis. ontosight.ai Its structure, featuring a fluorine atom at the ortho position of the benzene (B151609) ring and a reactive hydroxymethyl group, makes it an important intermediate for the synthesis of more complex molecules. ontosight.aiontosight.ai The presence of the fluorine atom in the ortho position influences the reactivity of the alcohol and the aromatic ring, allowing for selective chemical transformations. ontosight.ai

This compound serves as a precursor in the synthesis of a wide range of compounds, particularly in the pharmaceutical and agrochemical industries. datainsightsmarket.comontosight.ai It is a key component in the creation of drugs targeting cardiovascular diseases and central nervous system disorders. datainsightsmarket.com Furthermore, its derivatives are utilized in the development of effective and environmentally conscious pesticides and herbicides. datainsightsmarket.com The adaptability of this compound in various chemical reactions underscores its importance as a fundamental component in the synthesis of specialized and high-value chemicals. datainsightsmarket.comxindaobiotech.com

Historical Context of Fluorine Chemistry and Aromatic Alcohols

The field of organofluorine chemistry has a rich history, with the first synthesis of an organofluorine compound by halogen exchange reported in 1862. nih.gov However, it was the isolation of elemental fluorine by Henri Moissan in 1886 that truly opened the door to the systematic study of fluorine-containing compounds. nih.gov A significant milestone in aromatic fluorine chemistry was the development of the Schiemann reaction in 1927, which provided a reliable method for introducing fluorine into aromatic rings via the thermal decomposition of diazonium tetrafluoroborates. nih.gov Another crucial development was the Halex process, a nucleophilic halogen exchange reaction using potassium fluoride (B91410), reported in 1936. nih.gov

The industrial production of organofluorine compounds gained significant momentum during World War II with the Manhattan Project's demand for materials resistant to uranium hexafluoride. This spurred intensive research and development of fluoropolymers and fluorinated solvents. In the post-war era, the applications of organofluorine chemistry expanded rapidly, particularly in the pharmaceutical and materials science sectors, following the discovery of the anticancer properties of 5-fluorouracil. The synthesis and study of aromatic alcohols, a fundamental class of organic compounds, have a long history, and the introduction of fluorine into these structures represented a significant advancement, enabling the creation of novel compounds with unique properties.

Synthetic Methodologies for this compound

The preparation of this compound can be achieved through several synthetic routes, primarily involving the reduction of a corresponding carbonyl compound or the hydrolysis of a benzyl (B1604629) halide.

Reduction of 2-Fluorobenzaldehyde (B47322)

A common and direct method for the synthesis of this compound is the reduction of 2-fluorobenzaldehyde. ontosight.ai This transformation can be accomplished using a variety of reducing agents. For instance, the use of sodium borohydride (B1222165) in an appropriate solvent is a widely employed method due to its selectivity and mild reaction conditions.

Another approach involves catalytic hydrogenation, where 2-fluorobenzaldehyde is treated with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon. This method is often efficient and produces the desired alcohol in high yield. More recently, electrochemical methods have been explored for the reduction of 2-fluorobenzaldehyde to this compound, offering a potentially greener and more controlled synthetic route. semanticscholar.org

Hydrolysis of 2-Fluorobenzyl Halides

An alternative synthetic pathway to this compound involves the hydrolysis of 2-fluorobenzyl halides, such as 2-fluorobenzyl bromide or 2-fluorobenzyl chloride. ontosight.ai This nucleophilic substitution reaction is typically carried out by treating the halide with a hydroxide (B78521) source, such as an aqueous solution of sodium hydroxide or potassium hydroxide. ontosight.ai The reaction proceeds via an S_N2 mechanism, where the hydroxide ion displaces the halide to form the corresponding alcohol. The choice of reaction conditions, including temperature and solvent, can be optimized to maximize the yield and minimize the formation of byproducts.

Other Synthetic Routes

Beyond the primary methods of aldehyde reduction and halide hydrolysis, other synthetic strategies for this compound have been reported. One such method involves the reaction of 2-fluorobenzyl bromide with hydroxide ions. ontosight.ai Additionally, more complex multi-step syntheses starting from different fluorinated precursors can be employed, often tailored to specific research or industrial needs. The development of novel catalytic systems and reaction conditions continues to expand the available methodologies for the efficient and selective synthesis of this important fluorinated building block.

Chemical Reactivity and Profile of this compound

The chemical behavior of this compound is dictated by the interplay between the hydroxyl group and the fluorine-substituted aromatic ring. This unique combination of functional groups allows for a range of chemical transformations.

Oxidation Reactions

The primary alcohol functionality of this compound can be readily oxidized to form 2-fluorobenzaldehyde. chemicalbook.comsigmaaldrich.com Various oxidizing agents can be employed for this transformation. For example, pyridinium (B92312) chlorochromate (PCC) is a common reagent for the selective oxidation of primary alcohols to aldehydes. Another method utilizes graphite (B72142) oxide under ultrasonic irradiation to achieve the same conversion. sigmaaldrich.com The choice of oxidant and reaction conditions is crucial to prevent over-oxidation to the corresponding carboxylic acid, 2-fluorobenzoic acid.

Esterification and Etherification

The hydroxyl group of this compound can participate in esterification reactions with carboxylic acids or their derivatives (e.g., acyl chlorides) to form the corresponding esters. a2bchem.com These reactions are typically catalyzed by an acid. Similarly, etherification can be achieved through reactions such as the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide. a2bchem.com this compound has also been used in Nafion-H catalyzed preparations of diphenylmethyl ethers. sigmaaldrich.com

Substitution Reactions on the Aromatic Ring

The fluorine atom on the benzene ring of this compound can influence the regioselectivity of electrophilic aromatic substitution reactions. The fluorine atom is an ortho-, para-directing group, although it is deactivating due to its high electronegativity. This means that incoming electrophiles will preferentially add to the positions ortho and para to the fluorine atom. However, the presence of the hydroxymethyl group also influences the substitution pattern. Nucleophilic aromatic substitution of the fluorine atom is also possible under certain conditions, particularly with strong nucleophiles.

Applications in Advanced Synthesis

The unique structural features of this compound make it a valuable precursor in various fields of chemical synthesis, most notably in the development of new pharmaceuticals and advanced materials.

Utility in Materials Science

In the realm of materials science, this compound and its derivatives are utilized in the development of specialized polymers and other advanced materials. ontosight.aixindaobiotech.com The presence of fluorine can impart desirable properties such as increased thermal stability, chemical resistance, and specific surface properties. xindaobiotech.com For instance, fluorinated polymers derived from precursors like this compound can exhibit non-stick and water-repellent characteristics. ontosight.ai This makes them suitable for a variety of applications, including specialty coatings and high-performance materials. xindaobiotech.com

Physicochemical and Spectroscopic Characterization

A comprehensive understanding of the physical and spectral properties of this compound is essential for its application in research and synthesis.

Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature. tcichemicals.comfishersci.com It is slightly soluble in water but soluble in common organic solvents such as ether, chloroform (B151607), and benzene. The presence of the fluorine atom influences its boiling point and density compared to the non-fluorinated benzyl alcohol.

| Property | Value | Source |

| Molecular Formula | C₇H₇FO | ontosight.ainist.gov |

| Molecular Weight | 126.13 g/mol | tcichemicals.comnih.gov |

| Boiling Point | 199-200 °C at 1013 hPa | sigmaaldrich.com |

| Density | 1.173 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.514 | sigmaaldrich.com |

| Flash Point | 90 °C | fishersci.com |

This table is interactive. Click on the headers to sort the data.

Spectroscopic Data

The structure of this compound has been extensively characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

NMR Spectroscopy (¹H, ¹³C, ¹⁹F)

¹H NMR spectroscopy of this compound shows characteristic signals for the aromatic protons, the methylene (B1212753) protons of the -CH₂OH group, and the hydroxyl proton. chemicalbook.com The coupling between the fluorine atom and the adjacent protons on the aromatic ring provides valuable structural information. ¹³C NMR spectroscopy reveals the chemical shifts of the seven carbon atoms in the molecule, with the carbon atom bonded to the fluorine atom showing a characteristic large C-F coupling constant. nih.gov ¹⁹F NMR spectroscopy provides a single resonance corresponding to the fluorine atom, and its chemical shift is indicative of its electronic environment.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its functional groups. nist.gov A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic ring and the methylene group appear in the region of 2850-3100 cm⁻¹. The C-O stretching vibration is typically observed around 1000-1200 cm⁻¹. The C-F stretching vibration gives rise to a strong absorption band, which is a characteristic feature of fluorinated aromatic compounds. nist.gov

Mass Spectrometry (MS)

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern. The molecular ion peak (M⁺) is observed at an m/z value corresponding to its molecular weight (126.13). nist.gov The fragmentation pattern often shows the loss of the hydroxyl group, water, or the entire hydroxymethyl group, leading to the formation of characteristic fragment ions that help in the structural elucidation of the molecule.

Computational Studies

Computational chemistry provides valuable insights into the molecular properties and reactivity of this compound.

Molecular Modeling and Conformational Analysis

Molecular modeling techniques, such as density functional theory (DFT), can be used to predict the three-dimensional structure and preferred conformations of this compound. evitachem.com These studies can elucidate bond lengths, bond angles, and dihedral angles with high accuracy. For instance, computational studies on benzyl alcohols have shown that the minimum energy conformation of the -CH₂OH group is often perpendicular to the plane of the aromatic ring. colostate.edu Conformational analysis helps in understanding the steric and electronic interactions within the molecule, which in turn influence its reactivity.

Theoretical Prediction of Reactivity

Computational methods can also be employed to predict the reactivity of this compound. By calculating the electron density distribution, molecular orbital energies, and electrostatic potential, it is possible to identify the most likely sites for electrophilic and nucleophilic attack. For example, theoretical studies can rationalize the regioselectivity of substitution reactions on the aromatic ring. These computational insights complement experimental findings and can guide the design of new synthetic strategies involving this compound. uminho.pt

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO/c8-7-4-2-1-3-6(7)5-9/h1-4,9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEHXDOJPVIHUDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10196241 | |

| Record name | 2-Fluorobenzylic alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446-51-5 | |

| Record name | 2-Fluorobenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=446-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluorobenzylic alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000446515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 446-51-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158274 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Fluorobenzylic alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluorobenzylic alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.520 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations for 2 Fluorobenzyl Alcohol

Established Synthetic Pathways for 2-Fluorobenzyl Alcohol

Traditional methods for synthesizing this compound are reliable and widely documented. ontosight.ai These pathways typically involve the reduction of a corresponding aldehyde or the substitution of a benzyl (B1604629) halide. ontosight.ai

Reduction of 2-Fluorobenzaldehyde (B47322)

A primary and straightforward method for the preparation of this compound is the reduction of 2-Fluorobenzaldehyde. ontosight.ai This chemical transformation involves the conversion of the aldehyde functional group (-CHO) into a primary alcohol group (-CH₂OH).

The mechanism for this reaction involves the addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the aldehyde. This is followed by a protonation step, where a proton (H⁺) from a protic solvent or a mild acid work-up attaches to the newly formed alkoxide ion, yielding the final alcohol product. A variety of reducing agents can be employed for this purpose, with sodium borohydride (B1222165) (NaBH₄) being a common choice due to its selectivity and mild reaction conditions. The reaction is typically carried out in an alcoholic solvent, such as methanol (B129727) or ethanol (B145695).

In some biocatalytic approaches, whole-cell catalysis using yeast can also achieve the reduction of 2-fluorobenzaldehyde to this compound. nih.gov However, this can be a competing reaction with other metabolic pathways within the cell. nih.gov

Reaction of 2-Fluorobenzyl Bromide with Hydroxide (B78521) Ions

Another established route to this compound is through the nucleophilic substitution reaction of 2-Fluorobenzyl Bromide with hydroxide ions (OH⁻). ontosight.ailibretexts.org In this process, the bromide atom, a good leaving group, is displaced by the hydroxide nucleophile. ontosight.ai

This reaction typically proceeds via an S\N2 (bimolecular nucleophilic substitution) mechanism. libretexts.org The hydroxide ion directly attacks the carbon atom bonded to the bromine. libretexts.org This occurs in a single, concerted step where the carbon-hydroxide bond forms simultaneously as the carbon-bromine bond breaks. libretexts.org The reaction is usually performed by heating the 2-Fluorobenzyl Bromide with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. libretexts.org To overcome the insolubility of the halogenoalkane in water, a mixed solvent system, often ethanol and water, is used to ensure all reactants are in the same phase. libretexts.org

Advanced and Green Synthetic Approaches

In line with the principles of green chemistry, advanced synthetic methods are being explored to produce this compound more efficiently and with less environmental impact. Electrochemical synthesis stands out as a promising alternative to traditional chemical reagents. semanticscholar.orgisroset.org This technique uses electrons as the primary "reagent," which can minimize the formation of undesirable byproducts and simplify work-up procedures. semanticscholar.org

Electrochemical Synthesis and Reduction Mechanisms

Electrochemical methods, specifically the reduction of 2-Fluorobenzaldehyde, offer a clean and controllable route to this compound. semanticscholar.orgisroset.org This process involves passing an electric current through a solution of the starting material to drive the reduction reaction. Studies on analogous compounds like 2-Chloro-6-fluorobenzaldehyde have demonstrated the viability of this approach. semanticscholar.orgisroset.org The reaction is found to be diffusion-controlled, meaning the rate is governed by the transport of the electroactive species to the electrode surface. semanticscholar.orgisroset.org

Cyclic Voltammetry (CV) is a powerful electroanalytical technique used to investigate the mechanisms of redox reactions and to determine the optimal conditions for electrolysis. semanticscholar.orglibretexts.org In the context of synthesizing this compound, CV would be used to study the reduction of 2-Fluorobenzaldehyde. By scanning a potential range and observing the resulting current, a cyclic voltammogram is produced, which provides information on the reduction potential of the aldehyde. libretexts.orgneptjournal.com

The technique helps in understanding the kinetics of the electrode reaction and the stability of reaction intermediates. nih.gov For instance, studies on the electrochemical reduction of similar substituted benzaldehydes show a well-defined reduction peak, and the absence of a corresponding oxidation peak on the reverse scan indicates an irreversible reaction. neptjournal.com The peak potential and peak current are key parameters that are influenced by factors such as scan rate and the pH of the solution. semanticscholar.org Research on the reduction of 2-Chloro-6-flourobenzaldehyde has shown that basic media are optimal for the reduction process, with weak or no reaction peaks observed in neutral or acidic media, respectively. semanticscholar.org

Table 1: Hypothetical Cyclic Voltammetry Data for Reaction Optimization This table is based on findings for the analogous compound 2-Chloro-6-flourobenzaldehyde and illustrates how parameters could be optimized.

| Parameter | Value | Observation | Implication for Synthesis |

| pH | 4.0 | No reduction peak observed. | Acidic conditions are unsuitable. |

| pH | 7.0 | A very weak reduction peak is present. | Neutral conditions are not optimal. |

| pH | 9.0 | A well-defined, strong reduction peak is observed. | Basic conditions are optimal for the reduction. |

| Scan Rate | 50 mV/s | Clear reduction peak. | Suitable for initial characterization. |

| Scan Rate | 200 mV/s | Increased peak current. | Confirms diffusion-controlled process. |

Once the optimal conditions are identified using cyclic voltammetry, large-scale synthesis can be performed using constant current electrolysis (also known as galvanostatic electrolysis). semanticscholar.orgisroset.org This method involves applying a constant current to the electrochemical cell to achieve a high conversion rate and yield of the desired product. semanticscholar.org

For the synthesis of the related 2-Chloro-6-fluorobenzyl alcohol, constant current electrolysis was successfully employed. The experiment was conducted in an H-shaped glass cell separated by a diaphragm, using a specific current for a set duration. semanticscholar.org This technique allows for precise control over the reaction rate, leading to the efficient production of the target alcohol.

Table 2: Illustrative Conditions for Constant Current Electrolysis This table is based on the synthesis of the analogous compound 2-Chloro-6-fluorobenzyl alcohol and demonstrates the parameters for a preparative-scale reaction.

| Parameter | Value |

| Starting Material | 2-Fluorobenzaldehyde |

| Solvent | Aqueous Methanol |

| Current | 1.0 A |

| Duration | 6 hours |

| Cell Type | H-shaped cell with a fritz glass disc |

| Expected Product | This compound |

| Anticipated Outcome | Good yield and high purity |

This electrochemical approach is economically viable and environmentally friendly, avoiding the use of potentially hazardous chemical reducing agents. semanticscholar.org

Biocatalytic Synthesis and Enzyme Engineering

Biocatalysis offers an environmentally conscious alternative to traditional chemical synthesis, often providing high selectivity under mild conditions. The synthesis of this compound is a key area where enzymatic processes, particularly those involving alcohol dehydrogenases, are being explored.

Alcohol Dehydrogenase (ADH) Activity in Benzaldehyde Reduction

Alcohol dehydrogenases (ADHs) are versatile natural redox catalysts that facilitate the reversible oxidation of alcohols to aldehydes or ketones. frontiersin.org These enzymes utilize nicotinamide (B372718) cofactors, such as NAD(P)H, as hydride donors for the reduction of carbonyl compounds. frontiersin.org The reduction of substituted benzaldehydes, including 2-fluorobenzaldehyde, is a reaction of significant interest.

Research into whole-cell catalysis using commercial S. cerevisiae (baker's yeast) has demonstrated the selective reduction of fluorinated benzaldehydes. In competitive assays, 4-fluorobenzaldehyde (B137897) is preferentially reduced to its corresponding alcohol over 2-fluorobenzaldehyde. dtu.dknih.gov This selectivity is attributed to competing biochemical pathways within the cell, where 2-fluorobenzaldehyde is preferentially directed towards carboligation, while 4-fluorobenzaldehyde is more readily reduced by ADH activity. dtu.dknih.gov This demonstrates how intracellular competition can be exploited to direct substrates toward different synthetic outcomes. dtu.dk

Engineered ADHs have also been developed to enhance catalytic activity for specific substrates. For instance, the L-lysine-ε-dehydrogenase (LysEDH) from Geobacillus stearothermophilus has been engineered to create variants with enhanced ADH activity. researchgate.net These engineered enzymes show improved catalytic efficiency in reducing substituted benzaldehydes to primary alcohols and also exhibit dual amine dehydrogenase (AmDH)/ADH activity. researchgate.netresearchgate.net

Studies on specific ADHs, such as a thermostable, NADP+-dependent medium-chain alcohol dehydrogenase from Acinetobacter sp. Strain M-1, have shown broad substrate specificity, including activity towards benzaldehydes with fluoro substitutions. nih.gov Similarly, aryl-alcohol dehydrogenase (Aad1p) from the fungus Phanerochaete chrysosporium is active in the reduction of various aryl-aldehydes, including 2-fluorobenzaldehyde. nih.gov The mobility and binding of fluorinated benzyl alcohols within the active site of horse liver alcohol dehydrogenase have also been studied, revealing how substitutions on the enzyme and the substrate's structure influence catalytic rates. nih.gov

One-Pot "Hydrogen-Borrowing" Cascades

The "hydrogen-borrowing" or "hydrogen auto-transfer" concept is a powerful synthetic strategy that combines oxidation and reduction steps in a single pot without external oxidants or reductants. nih.govcsic.es In a typical cascade, an alcohol is first dehydrogenated by a catalyst to form a reactive aldehyde or ketone intermediate. csic.esuniurb.it This intermediate then participates in a subsequent reaction, and the hydrogen that was "borrowed" in the first step is returned in a final hydrogenation step. uniurb.it

Biocatalytic hydrogen-borrowing cascades leverage the reversibility of enzymes like ADHs to perform these transformations. nih.gov This approach has been demonstrated for the conversion of alcohols into high-value products like amines. nih.gov For example, engineered LysEDH variants, possessing dual ADH/AmDH activity, have been used in a proof-of-principle one-pot cascade to convert benzyl alcohol to benzylamine. researchgate.netlookchem.com This "alcohol aminase" activity showcases the potential of a single enzyme to catalyze the entire hydrogen-borrowing sequence: alcohol oxidation to an aldehyde, imine formation with ammonia (B1221849), and subsequent imine reduction to the final amine. researchgate.net

These cascades are highly atom-economical and environmentally friendly, typically generating only water as a byproduct. nih.gov The ability to modulate the dual activities of engineered enzymes by controlling reaction conditions opens up possibilities for complex one-pot syntheses. researchgate.net

Catalytic Oxidation of Benzyl Alcohol Derivatives

The selective oxidation of benzyl alcohols to the corresponding benzaldehydes is a critical transformation in industrial chemistry. mdpi.comrsc.org Research has focused on developing efficient and environmentally benign catalytic systems using molecular oxygen or other mild oxidants. mdpi.com

Noble Metal Nanoparticle Catalysis (e.g., PtNi@SWCNT)

Noble metal nanoparticles are highly effective catalysts for alcohol oxidation due to their unique electronic and physical properties. doi.org A notable example is the use of platinum-nickel nanoparticles supported on single-walled carbon nanotubes (PtNi@SWCNT) for the aerobic oxidation of benzyl alcohol derivatives. nih.gov This catalyst, synthesized via a single-step reduction process, facilitates the efficient oxidation of various benzyl alcohols to their corresponding aldehydes under mild conditions (80 °C, O2 atmosphere). nih.gov

In a study using the PtNi@SWCNT catalyst, this compound was subjected to oxidation. nih.govresearchgate.net The presence of the fluorine atom at the ortho position resulted in a lower conversion yield (80%) compared to other substituted benzyl alcohols. This reduced reactivity is attributed to the potential coordination between the electron-rich fluorine atom and the hydroxyl group, which may affect the substrate's interaction with the catalyst surface. researchgate.net

Photocatalytic Oxidation Mechanisms

Photocatalysis presents a green alternative for organic synthesis, utilizing light to drive chemical reactions. In the context of benzyl alcohol oxidation, semiconductor materials like titanium dioxide (TiO2) are often employed. researchgate.net The general mechanism involves the absorption of photons by the photocatalyst, leading to the generation of electron-hole pairs. researchgate.netrsc.org

The photogenerated holes can directly oxidize benzyl alcohol molecules adsorbed on the catalyst's surface, producing carbon radicals. researchgate.net Concurrently, molecular oxygen, often adsorbed on a co-catalyst like iridium or at defect sites, is activated by the photogenerated electrons to form reactive oxygen species such as superoxide (B77818) radicals (•O2−). researchgate.netbohrium.com These species then react with the carbon radicals to form the final aldehyde product. researchgate.net The efficiency of the process can be suppressed by the recombination of electrons and holes, a challenge that is often addressed by modifying the photocatalyst with noble metal clusters or creating surface defects like oxygen vacancies. researchgate.netbohrium.com

Two primary direct oxidation mechanisms are supported:

Radical formation on the α-carbon after alcohol adsorption and electron transfer, followed by O–H bond cleavage to yield the aldehyde. rsc.org

A concerted ring addition between carbon-centered radicals on the alcohol and superoxide radicals formed from O2 activation, which favors the production of benzaldehyde. bohrium.com

Palladium-Catalyzed Aerobic Oxidation

Palladium-based catalysts are widely used for the aerobic oxidation of alcohols. mdpi.comnih.gov Mechanistic studies reveal that these reactions are complex, often involving a Pd(II)/Pd(0) catalytic cycle. mdpi.comnsf.gov In a typical cycle, the alcohol coordinates to a Pd(II) center, followed by the rate-limiting step of β-hydride elimination from the Pd(II)-alkoxide intermediate to form the aldehyde, a proton, and a Pd(0) species. nsf.govnih.gov The Pd(0) is then re-oxidized to Pd(II) by an oxidant, which in aerobic systems is molecular oxygen. nih.gov

The oxidation of 4-fluorobenzyl alcohol mediated by a (bathocuproine)Pd(OAc)2 complex has been studied in detail to compare the kinetics of alcohol versus hydroquinone (B1673460) oxidation. nsf.govnih.govbohrium.com Although the oxidation of the alcohol is thermodynamically more favorable, it proceeds orders of magnitude slower than hydroquinone oxidation. nsf.govnih.gov This is because the rate-limiting step for alcohol oxidation is the cleavage of a C-H bond during β-hydride elimination, which is kinetically more demanding than the O-H bond cleavage that occurs in hydroquinone oxidation. nsf.govnih.gov The presence of electron-withdrawing groups, like fluorine, on the aromatic ring can influence the electronic properties of the substrate and the stability of intermediates, thereby affecting reaction rates. mdpi.com

Derivatization Strategies Utilizing the Hydroxyl and Fluoro Moieties

This compound is a versatile building block in organic synthesis, with its reactivity centered around the hydroxyl (-OH) group and the fluorine atom on the benzene (B151609) ring. These functional groups allow for a variety of derivatization strategies, enabling the synthesis of more complex molecules.

The hydroxyl group of this compound readily participates in etherification and esterification reactions, yielding a range of derivatives.

Etherification: Iron-catalyzed cross-dehydrative etherification provides a method for synthesizing unsymmetrical benzyl ethers from two different alcohols. researchgate.net Iron(III) chloride and iron(II) chloride have been utilized as effective catalysts for the homo- and cross-etherification of various benzyl alcohols under environmentally friendly conditions. acs.orgresearchgate.net For instance, the symmetrical etherification of benzyl alcohols can be achieved using FeCl₃·6H₂O in propylene (B89431) carbonate, a green and recyclable solvent, yielding products in good yields. acs.orgresearchgate.netnih.gov While many substituted benzyl alcohols are reactive under these conditions, the steric hindrance from ortho-substituents can influence reaction efficiency. researchgate.net The non-symmetrical etherification of benzylic alcohols with other primary or secondary alcohols is achieved with high selectivity using a system of FeCl₂·4H₂O and a pyridine (B92270) bis-thiazoline ligand. acs.orgnih.gov The proposed mechanism for these reactions is believed to be ionic rather than radical. researchgate.net

Esterification: Esterification reactions transform the alcohol into an ester. One documented example is the formation of 2-fluorobenzyl methyl carbonate. nih.gov This reaction highlights the conversion of the alcohol functionality into a carbonate ester. The modification of secondary metabolite compounds through esterification is a common strategy to enhance properties like bioavailability or to create new active compounds. medcraveonline.com The reaction typically involves a carboxylic acid or its derivative and an alcohol. medcraveonline.com

Table 1: Examples of Etherification and Esterification Reactions

| Reaction Type | Reactant | Catalyst System | Product | Yield | Reference |

| Symmetrical Etherification | Substituted Benzyl Alcohols | FeCl₃·6H₂O in Propylene Carbonate | Symmetrical Benzyl Ethers | 53-91% | acs.org |

| Non-symmetrical Etherification | Benzylic Alcohols & Aliphatic Alcohols | FeCl₂·4H₂O / Pyridine bis-thiazoline ligand | Unsymmetrical Benzyl Ethers | 52-89% | acs.org |

| Esterification (Carbonate Formation) | This compound | Not specified | 2-Fluorobenzyl Methyl Carbonate | 85% | nih.gov |

The functional groups of this compound allow for distinct substitution reactions. The hydroxyl group can be replaced by a halogen, and the fluorine atom on the aromatic ring can, under certain conditions, be exchanged.

Substitution of the Hydroxyl Group: The -OH group of an alcohol can be replaced by a halogen using several common laboratory reagents. chemguide.co.uk

Hydrogen Halides: Tertiary alcohols react quickly with concentrated hydrochloric acid, but primary alcohols like this compound react much more slowly. For producing bromoalkanes, a mixture of sodium or potassium bromide with concentrated sulfuric acid is used to generate hydrogen bromide in situ. chemguide.co.uk For iodoalkanes, a mixture of sodium or potassium iodide and concentrated phosphoric(V) acid is preferred to avoid oxidation of the iodide by sulfuric acid. chemguide.co.uk

Phosphorus Halides: Alcohols can be converted to chloroalkanes using phosphorus(V) chloride (PCl₅) or to bromo- and iodoalkanes by heating with red phosphorus and bromine or iodine, respectively. chemguide.co.uk

Sulphur Dichloride Oxide (Thionyl Chloride): Thionyl chloride (SOCl₂) reacts with alcohols at room temperature to produce chloroalkanes, with gaseous byproducts (sulfur dioxide and hydrogen chloride). chemguide.co.uk

Substitution of the Aromatic Fluorine: The fluorine atom on the benzene ring is generally stable but can undergo nucleophilic substitution, particularly when activated by other substituents on the ring. The unique substitution pattern of halogenated benzyl alcohols creates specific reactivity. In related compounds, such as 3,4-difluorobenzonitrile, halogen exchange has been demonstrated where a fluorine atom is replaced by another halogen, like bromine, in the presence of a phase transfer catalyst. google.com Furthermore, lithium-halogen exchange is a key reaction used in the synthesis of complex molecules from fluorinated bromo-benzyl alcohol precursors. mq.edu.au

While not a simple monomer, this compound can serve as a precursor for synthesizing monomers for complex polymeric materials. researchgate.net Its functional groups offer routes to create larger, repeating structures.

The polymerization of similar molecules, such as 4-fluorobenzyl alcohol, has been investigated in the formation of functional polymer materials. mpg.de A general method for creating redox-active polymers involves the cyanide-catalyzed polymerization of dialdehyde (B1249045) monomers. nih.gov This process unexpectedly yields benzil-linked polymers instead of the expected polybenzoins. The mechanism suggests a tandem benzoin (B196080) reaction followed by an oxidation step. nih.gov By oxidizing this compound to its corresponding aldehyde, it could potentially be incorporated into such polymeric structures. These types of aromatic 1,2-dione polymers are being explored as organic electrode materials for energy storage applications due to their promising electrochemical properties. nih.gov

A novel, one-pot deoxycyanamidation of alcohols has been developed using N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) as both a sulfonyl transfer reagent and a cyanamide (B42294) source. acs.orgacs.org This method provides access to a diverse range of tertiary cyanamides. cardiff.ac.uk

Notably, this compound was selected as the model substrate for the optimization of this reaction, largely due to the convenience of monitoring the reaction's progress using in situ ¹⁹F NMR. acs.orgcardiff.ac.uk The transformation involves the substitution of the alcohol's hydroxyl group with a cyanamide moiety. cardiff.ac.uk

The optimization studies revealed that bases like sodium hydride (NaH), potassium tert-butoxide (KOt-Bu), and sodium tert-pentoxide (NaOt-Am) are effective for the reaction. acs.orgacs.org The use of sodium tert-pentoxide with a tetrabutylammonium (B224687) iodide (TBAI) additive at room temperature resulted in complete conversion to the N-(2-fluorobenzyl)-N-phenylcyanamide product with a high isolated yield. acs.org The proposed mechanism begins with an N- to O-sulfonyl transfer from NCTS to the sodium alkoxide (generated in situ from the alcohol and base), forming a 2-fluorobenzyl tosylate intermediate, which was observed via ¹⁹F NMR. acs.org

Table 2: Optimization of Deoxycyanamidation of this compound

| Entry | Base (equivalents) | Temperature (°C) | Time (h) | Yield (%)* | Reference |

| 1 | NaH (3) | 50 | 0.5 | 84 | acs.orgacs.org |

| 2 | NaH (2) | rt | 6 | 80 | acs.orgacs.org |

| 3 | KOt-Bu (2) | rt | 6 | 85 | acs.org |

| 4 | NaOt-Am (2) | rt | 6 | 85 | acs.org |

| 5 | NaOt-Am (2) with TBAI (10 mol %) | rt | 3 | 100 (80% isolated) | acs.org |

| 6 | NaOt-Am (1.1) with TBAI (10 mol %) | rt | 23 | 80 | acs.org |

| Yield determined by ¹⁹F NMR analysis of the crude reaction mixture, with isolated yield in parentheses where available. |

Spectroscopic and Structural Elucidation Studies of 2 Fluorobenzyl Alcohol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 2-fluorobenzyl alcohol, ¹H, ¹³C, and ¹⁹F NMR studies provide a wealth of information.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound exhibits distinct signals for the aromatic protons, the methylene (B1212753) protons, and the hydroxyl proton. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons appear as a multiplet in the range of approximately 6.88 to 7.52 ppm. chemicalbook.com The methylene protons (CH₂) adjacent to the aromatic ring and the hydroxyl group typically show a singlet at around 4.70 ppm. rsc.org The hydroxyl proton (OH) signal can be observed as a singlet around 3.09 ppm, though its chemical shift can be variable and is often concentration-dependent. rsc.org

| Proton Type | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (Ar-H) | ~6.88-7.52 | Multiplet |

| Methylene (CH₂) | ~4.70 | Singlet |

| Hydroxyl (OH) | ~3.09 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Coupling Constants and Shielding Effects

The ¹³C NMR spectrum of this compound provides information about the carbon framework of the molecule. The fluorine atom exerts a significant influence on the chemical shifts of the carbon atoms in the aromatic ring through both inductive and resonance effects. This results in a distinct pattern of signals for the aromatic carbons.

A notable feature of the ¹³C NMR spectrum is the carbon-fluorine coupling. The carbon atom directly bonded to the fluorine atom (C-F) shows a large one-bond coupling constant (¹JCF), typically around 246.0 Hz. rsc.org This large coupling constant is a characteristic feature of compounds containing a C-F bond. The other aromatic carbons also exhibit smaller coupling constants due to two-bond (²JCF) and three-bond (³JCF) interactions with the fluorine atom. ucsd.edu These coupling constants provide valuable information about the electronic environment of the carbon atoms.

The presence of the electronegative fluorine atom also leads to shielding and deshielding effects on the carbon nuclei. ucalgary.ca The carbon atom directly attached to the fluorine is significantly deshielded, resulting in a downfield chemical shift. The shielding effects on other carbon atoms in the ring are more complex and are influenced by a combination of inductive and resonance effects. mdpi.com

| Carbon Type | Description | Key Feature |

|---|---|---|

| Aromatic (C-F) | Carbon directly bonded to fluorine | Large ¹JCF coupling constant (~246.0 Hz) rsc.org |

| Other Aromatic Carbons | Other carbons in the benzene (B151609) ring | Smaller ²JCF and ³JCF coupling constants ucsd.edu |

| Methylene Carbon (CH₂) | Carbon of the CH₂OH group | - |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Reaction Monitoring and Conformational Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique for studying fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. magritek.comresearchgate.net In the context of this compound and its derivatives, ¹⁹F NMR is particularly useful for monitoring reactions and for conformational analysis.

The chemical shift of the fluorine atom is sensitive to its local electronic environment. This makes ¹⁹F NMR an excellent tool for monitoring chemical reactions involving the fluorinated ring. For instance, in substitution reactions, a change in the chemical shift of the fluorine signal can indicate the progress of the reaction. magritek.com

Furthermore, ¹⁹F NMR can be used to study the conformational preferences of this compound and its derivatives. ebi.ac.uk The mobility of the fluorobenzyl group, including ring flipping, can be investigated by analyzing the ¹⁹F NMR line shapes. ebi.ac.uk For example, in studies of fluorobenzyl alcohols bound to enzymes, ¹⁹F NMR has been used to determine the mobility and orientation of the fluorinated ring within the enzyme's active site. ebi.ac.uk

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) spectroscopy, provides valuable information about the functional groups and intermolecular interactions present in a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. nist.gov A broad absorption band in the region of 3300-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, and its broadness is indicative of hydrogen bonding. researchgate.net The C-H stretching vibrations of the aromatic ring and the methylene group are typically observed in the region of 2800-3100 cm⁻¹. nist.gov The C-F stretching vibration gives rise to a strong absorption band in the fingerprint region, typically around 1100-1200 cm⁻¹.

IR spectroscopy is also a powerful tool for studying hydrogen bonding interactions in this compound. researchgate.net The position and shape of the O-H stretching band can provide insights into the strength and nature of intramolecular and intermolecular hydrogen bonds. rsc.org Studies have shown that ortho-fluorination can increase the hydrogen bond acidity of benzyl (B1604629) alcohols. researchgate.net Intramolecular O-H···F hydrogen bonding has been observed in some fluorinated alcohols, which can influence their conformational preferences. nii.ac.jp

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Significance |

|---|---|---|

| O-H Stretch | 3300-3600 (broad) | Indicates presence of hydroxyl group and hydrogen bonding researchgate.net |

| C-H Stretch (Aromatic & Aliphatic) | 2800-3100 | Confirms the presence of C-H bonds nist.gov |

| C-F Stretch | 1100-1200 | Characteristic of the carbon-fluorine bond |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and to study the fragmentation pattern of a molecule, which can provide valuable structural information. nist.gov

In the mass spectrum of this compound, the molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (126.13 g/mol ). nist.govnih.gov The fragmentation of primary alcohols often involves the loss of a water molecule (H₂O), resulting in a peak at M-18. chemistrynotmystery.comlibretexts.org Another common fragmentation pathway for benzyl alcohols is the cleavage of the C-C bond next to the oxygen atom (α-cleavage), which for this compound would lead to the formation of a fluorotropylium ion. chemistrynotmystery.comyoutube.com The fragmentation pattern will show characteristic peaks corresponding to the loss of various fragments from the molecular ion. For instance, a prominent peak is often observed at m/z 97. nih.gov

X-ray Crystallography and Conformational Analysis

X-ray crystallography has provided critical insights into the conformation of fluorinated benzyl alcohols, primarily through studies of their complexes with enzymes such as horse liver alcohol dehydrogenase (ADH). nih.govebi.ac.uk Although a crystal structure of isolated this compound is not the focus of these studies, the analysis of enzyme-bound derivatives offers valuable data on stable conformations. For instance, studies on 2,3-difluorobenzyl alcohol bound to ADH show it exists in two alternative conformations, which are related by a ring flip and a minor translation of the benzene ring. nih.govebi.ac.uk Similarly, the complex of NAD+ and 2,3,4,5,6-pentafluorobenzyl alcohol has been determined at high resolution, revealing a specific "productive" binding mode where the alcohol's pro-R hydrogen is aimed toward the nicotinamide (B372718) ring of the coenzyme. nih.goviucr.org These enzyme-substrate structures underscore the conformational flexibility of the benzyl alcohol framework and how interactions within a binding site can select for specific orientations.

The conformation of this compound is significantly influenced by an intramolecular hydrogen bond (IMHB) between the ortho-fluorine atom and the hydroxyl group's hydrogen. rsc.orgdtic.mil This interaction alters the geometry relative to unsubstituted benzyl alcohol. rsc.orgdtic.mil The presence of the O-H···F hydrogen bond is a key determinant of the molecule's preferred structure. colostate.edu Unlike sterically unencumbered benzyl alcohols, where the hydroxyl proton points toward the benzene ring, the ortho-fluoro substitution in this compound leads to a conformation dictated by this hydrogen bonding. dtic.milcolostate.edu Studies have shown that while an IMHB is possible in o-fluorobenzyl alcohols, the hydrogen-bond donating capacity is affected by the degree of fluorination. sci-hub.st Isotope studies comparing this compound with its deuterated analogue (-OD) confirm that observed spectroscopic transitions are due to the oscillatory motion of the hydrogen (or deuterium) within this O-H···F intramolecular hydrogen bond. rsc.orgdtic.mil

| Conformation | Description | Predicted for Benzyl Alcohol | Observed for Benzyl Alcohol |

| Planar | The C-C-O-H atoms lie in the same plane as the aromatic ring. | 1 | 1 |

| Perpendicular | The Cα-O bond is in a plane perpendicular to the aromatic ring. | 1 | 1 |

| Gauche | The hydroxyl group is rotated out of the perpendicular plane. | 1 | 1 |

| Data derived from studies on benzyl alcohol conformations in the gas phase. researchgate.net |

Advanced Spectroscopic Techniques

Time-of-Flight Mass Spectrometry (TOFMS), also referred to as mass-resolved excitation spectroscopy, has been a pivotal technique for establishing the gas-phase conformations of benzyl alcohols. rsc.org This method allows for the identification of distinct stable conformers, as each will have a unique S1 ← S0 electronic transition energy. rsc.org

Studies using TOFMS on this compound revealed a spectrum considerably different from that of unsubstituted benzyl alcohol. rsc.orgdtic.mil The data strongly suggest the existence of only a single stable ground-state conformation for this compound. dtic.mil The observed spectroscopic transitions are not due to different conformers but rather reflect the oscillatory motion of the hydrogen atom within the intramolecular O-H···F hydrogen bond. rsc.orgdtic.mil This motion differs significantly between the ground (S0) and first excited (S1) electronic states, leading to a displacement in the stable minimum energy conformations between these two states. rsc.org Isotope substitution experiments, where the hydroxyl proton is replaced with deuterium, showed significant isotope effects, confirming that the observed spectral progression is due to this hydrogen motion. dtic.mil

| Compound | Key TOFMS Finding | Interpretation |

| Benzyl alcohol | A single origin transition is observed. | Only one stable conformation exists in the gas phase (perpendicular). rsc.org |

| 3-Fluorobenzyl alcohol | Spectrum is nearly identical to benzyl alcohol. | Exists in a single conformation, indicating meta-substitution has little influence on the -CH2OH conformation. rsc.org |

| This compound | Spectrum is significantly different from benzyl alcohol; shows significant isotope effects upon -OD substitution. | A single stable ground-state conformation exists; spectral transitions are due to oscillatory motion of H in the O-H···F hydrogen bond. rsc.orgdtic.mil |

Computational Chemistry and Theoretical Investigations of 2 Fluorobenzyl Alcohol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-fluorobenzyl alcohol, offering a detailed view of its electronic landscape and energetic characteristics.

Electronic Structure and Molecular Orbital Theory

The electronic structure of this compound is significantly influenced by the presence of the fluorine atom on the benzene (B151609) ring and the hydroxyl group of the benzyl (B1604629) moiety. Molecular Orbital (MO) theory helps in elucidating the distribution of electrons within the molecule and identifying the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity, stability, and electronic transport properties. ajchem-a.com A smaller gap generally implies higher reactivity. mdpi.com

The incorporation of a fluorine atom, being highly electronegative, can lower the energy of the molecular orbitals. The interaction between the fluorine atom and the π-system of the benzene ring, as well as potential intramolecular hydrogen bonding between the fluorine and the hydroxyl group, can further modify the electronic properties. nih.gov Theoretical studies on similar fluorinated molecules have shown that the position of the fluorine substituent has a marked effect on the HOMO and LUMO energy levels. For instance, in a study of fluorinated benzaldehydes, the position of the fluorine atom was found to systematically alter the electronic properties.

Table 1: Frontier Molecular Orbital Energies for a Related Fluorinated Benzyl Alcohol

| Property | Value (eV) |

| HOMO Energy | -8.2785 |

| LUMO Energy | 0.1616 |

| HOMO-LUMO Gap (ΔE) | 8.4401 |

Note: Data is for a related morpholinium nitrate (B79036) compound, as direct values for this compound were not available in the searched literature. This table serves as an illustrative example of the types of data obtained from such calculations. ajchem-a.com

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) has become a important tool for accurately predicting the three-dimensional structure and energetic properties of molecules like this compound. nih.gov Geometry optimization using DFT allows for the determination of the most stable conformation of the molecule by finding the minimum energy structure. core.ac.uk This involves calculating bond lengths, bond angles, and dihedral angles that define the molecular geometry.

For this compound, a key structural feature is the orientation of the hydroxymethyl group relative to the fluorinated benzene ring. Theoretical calculations on the related 4-fluorobenzyl alcohol using the B3LYP/6-311++G(d,p) method have identified two stable conformers with a small energy difference. researchgate.net A similar conformational landscape is expected for this compound, with the rotational barrier between conformers influencing its dynamic behavior. researchgate.net The accuracy of these calculations is often validated by comparing the theoretical data with experimental results from techniques like single-crystal X-ray diffraction.

Table 2: Representative Calculated Geometrical Parameters for a Fluorobenzyl-Containing Compound

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-C (aromatic) | ~1.39 | ~120 |

| C-F | ~1.35 | - |

| C-C (exocyclic) | ~1.51 | - |

| C-O | ~1.43 | - |

| O-H | ~0.96 | - |

| C-C-O | - | ~112 |

| C-O-H | - | ~109 |

Note: These are typical values for similar organic molecules and are illustrative. Specific optimized geometry data for this compound from the searched literature was not available.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of this compound over time, offering insights into its conformational flexibility and interactions with its environment.

Conformational Dynamics and Rotational Barriers

The conformational landscape of this compound is characterized by the rotation of the hydroxymethyl group around the bond connecting it to the benzene ring. Supersonic jet mass resolved excitation spectroscopy studies have shown that for this compound, the nature of the low-frequency torsional mode is a combination of (O-H-F) hydrogen motion and -OH motion. This indicates a significant interaction between the fluorine atom and the hydroxyl group, which influences the rotational barrier. The potential energy barrier for this torsional motion in the first excited state (S1) is notably different from that of unsubstituted benzyl alcohol, highlighting the strong electronic influence of the fluorine substituent.

Substrate Mobility within Enzyme Active Sites

The interaction of small molecules like this compound with enzymes is a critical area of study in drug design. Molecular dynamics simulations can be employed to understand how these molecules behave within the confined and dynamic environment of an enzyme's active site. kdpublications.in Studies on fluorinated benzyl alcohols with horse liver alcohol dehydrogenase (ADH) have demonstrated that the mobility of the substrate within the active site is related to catalytic activity. mdpi.com For instance, 2,3-difluorobenzyl alcohol was found to bind in two alternative conformations within the wild-type enzyme's active site, indicating a degree of mobility. mdpi.com It is plausible that this compound would exhibit similar dynamic behavior, and MD simulations could quantify the extent of this mobility and the specific interactions that govern its orientation and binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR studies focused solely on this compound were identified, the principles of QSAR are highly relevant to understanding its potential biological effects based on its structural features.

QSAR models often utilize descriptors that quantify various aspects of a molecule's structure, such as its steric, electronic, and hydrophobic properties. For fluorinated aromatic compounds, the position and number of fluorine atoms can significantly impact these descriptors and, consequently, the biological activity. nih.gov For example, in a QSAR study of isatin-thiazole derivatives, a compound containing a 2-fluorobenzyl substituent showed high inhibitory activity against glucosidase. kdpublications.in This suggests that the 2-fluorobenzyl moiety contributes favorably to the biological activity in that specific context.

In another study on a series of piperidine (B6355638) derivatives, the inclusion of a fluorine atom was found to influence the antiproliferative activity. mdpi.com The Hammett constant (σ), which quantifies the electronic effect of a substituent, is a common descriptor in QSAR models and would be a relevant parameter for this compound. researchgate.net A QSAR study on the toxicity of substituted aromatic compounds to Tetrahymena pyriformis included 3-fluorobenzyl alcohol, a close isomer, demonstrating the applicability of such models to fluorinated benzyl alcohols. nih.gov Therefore, it is reasonable to infer that a QSAR model for a series of compounds including this compound could be developed to predict its activity in a given biological system.

Prediction of Biological Activities Based on Chemical Features

The biological activity of chemical compounds can be predicted using computational methods like Quantitative Structure-Activity Relationship (QSAR) models. nih.govresearchgate.net These models are built on the principle that the biological activity of a chemical is related to its molecular structure and properties. nih.gov For this compound, its chemical features have been used to predict its function as an agonist for an insect odorant receptor.

In a study focused on identifying new agonists for the SlitOR25 odorant receptor in the moth Spodoptera littoralis, researchers utilized the known structures of existing ligands to predict new ones. nih.gov One of the known ligands for this receptor is benzyl alcohol. By visually inspecting chemical structures, researchers hypothesized that the presence of a fluorine atom at the ortho position (position 2) of the benzene ring in aldehydes, ketones, and alcohols would maintain the agonist behavior. nih.gov this compound fits this structural motif, being closely related to benzyl alcohol with the addition of a fluorine atom at the second position of the phenyl group. nih.gov

This prediction was part of a broader effort to use machine learning and ligand-based QSAR approaches to identify novel agonists. nih.govresearchgate.net The underlying principle is that compounds sharing key chemical features with known active molecules are likely to exhibit similar biological activities. plos.org The investigation successfully demonstrated that this predictive approach, based on shared chemical characteristics, could identify new, active compounds. nih.gov

In Silico Screening and Virtual Ligand Design

In silico screening and virtual ligand design are powerful computational techniques used in drug discovery and chemical biology to identify promising candidate molecules from vast chemical libraries. nih.govnih.gov These methods save significant time and resources compared to traditional high-throughput screening. nih.gov

This compound was identified as a potential agonist for the moth odorant receptor SlitOR25 through such a process. nih.gov Researchers conducted a virtual screening of a chemical space containing over three million molecules. researchgate.net This large-scale screening aimed to find novel agonists based on the properties of previously identified ligands for SlitOR25. nih.gov

From this massive virtual library, the screening predicted 90 potential agonists. nih.gov Of these, 32 were commercially available for functional testing, including this compound. nih.govresearchgate.net Subsequent functional screening of these 32 candidates revealed that nine of them, representing a 28% success rate, elicited a significant response in Drosophila olfactory sensory neurons expressing the SlitOR25 receptor. nih.gov

The study confirmed that this compound acts as an agonist for the SlitOR25 receptor, although it exhibited a higher activation threshold than the related known ligand, benzyl alcohol. nih.gov This success highlights the efficacy of virtual screening in identifying novel, biologically active compounds based on computational models. nih.gov

Data Tables

Table 1: In Silico Screening and Functional Assay Results for Selected Compounds

| Compound | Relationship to Known Ligand | Predicted Activity | Functional Assay Result (at 10⁻² dilution) |

| This compound | Related to benzyl alcohol | Agonist | Significant response (p < 0.05) |

| 2-Fluorobenzaldehyde (B47322) | Related to benzaldehyde | Agonist | Significant response (p < 0.05) |

| 2'-Fluoroacetophenone | Related to acetophenone | Agonist | Significant response (p < 0.05) |

Source: Montagné et al., 2020 nih.gov

Table 2: Dose-Response Activity of Predicted Agonists

| Compound | Detection Threshold (Dilution) |

| This compound | 10⁻⁴ |

| Benzyl alcohol | > 10⁻⁴ |

| 2-Fluorobenzaldehyde | 10⁻⁴ |

| Benzaldehyde | 10⁻⁶ |

| 2,6-Difluorobenzaldehyde | 10⁻⁷ |

This table illustrates the concentration at which the compounds began to elicit a significant response. A lower dilution value (e.g., 10⁻⁷) indicates higher potency. Data derived from dose-response curves. nih.gov

Applications and Advanced Materials Science of 2 Fluorobenzyl Alcohol

Pharmaceutical and Agrochemical Synthesis

2-Fluorobenzyl alcohol is a valuable chemical intermediate, primarily utilized in the synthesis of pharmaceuticals and agrochemicals. datainsightsmarket.com Its distinct fluorinated structure is instrumental in developing drugs with enhanced efficacy and improved pharmacokinetic profiles. datainsightsmarket.com

Intermediate in Drug Design and Development

This compound serves as a crucial building block in the creation of a variety of pharmaceutical compounds. datainsightsmarket.comechemi.com It is a key intermediate in the synthesis of drugs targeting cardiovascular diseases and central nervous system disorders. datainsightsmarket.com The compound's structure is also integral to the development of novel anticancer agents. nih.govnih.govresearchgate.netdntb.gov.uagrafiati.com For instance, 4-cyano-2-fluorobenzyl alcohol, a derivative, is a vital intermediate in the synthesis of drugs for treating conditions like Alzheimer's disease. google.com

Furthermore, this compound and its derivatives are employed in the design of prodrugs. In one study, a 4-amino-2-fluorobenzyl alcohol linker was used to couple a peptide sequence to phosphoramide (B1221513) mustard, creating a prodrug activated by prostate-specific antigen (PSA) for targeted cancer therapy. researchgate.net

Influence of Fluorination on Pharmacokinetic and Pharmacodynamic Properties

The introduction of fluorine into drug molecules, a process for which this compound is a key precursor, can significantly alter a drug's properties. nih.govtandfonline.com Fluorination can enhance metabolic stability, improve membrane permeability, and increase the binding affinity of a drug to its target protein. tandfonline.comresearchgate.net

The high electronegativity of fluorine can modify the electronic properties of a molecule, influencing its interactions with biological receptors. nih.gov This can lead to more potent and selective drugs. researchgate.net Additionally, the substitution of hydrogen with fluorine can block metabolic pathways, leading to a longer drug half-life and potentially reducing the required dosage. tandfonline.comnih.gov The strategic placement of fluorine can also modulate a compound's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) profile. nih.govnih.govacs.org

Key Effects of Fluorination in Drug Design:

| Property | Influence of Fluorination | Reference |

| Metabolic Stability | Increased due to the strength of the C-F bond, blocking metabolic pathways. | tandfonline.comnih.gov |

| Binding Affinity | Enhanced through altered electronic interactions and hydrophobicity. | nih.govtandfonline.comresearchgate.net |

| Lipophilicity | Modulated to optimize absorption and distribution. | nih.govnih.govacs.org |

| Bioavailability | Often improved due to enhanced metabolic stability and permeability. | researchgate.netnih.gov |

| pKa | Can be adjusted to improve drug absorption and bioavailability. | nih.govnih.govacs.org |

Synthesis of Zampanolide (B1247547) Mimics for Anticancer Agents

Zampanolide is a potent microtubule-stabilizing agent with significant potential as an anticancer drug. However, its limited availability and the chemical fragility of its side chain hinder its clinical development. nih.govnih.govresearchgate.net To address these challenges, researchers have designed and synthesized mimics of zampanolide, utilizing this compound as a bioisosteric surrogate for the natural product's side chain. nih.govnih.govresearchgate.netgrafiati.com

The design of these mimics was informed by the X-ray crystal structure of zampanolide bound to tubulin. nih.govnih.govresearchgate.net The synthesis of these new zampanolide mimics involved a multi-step chemical transformation, with key reactions including Yamaguchi esterification and intramolecular Horner-Wadsworth-Emmons condensation to form the macrolactone core. nih.govnih.govresearchgate.net Cell proliferation assays have shown that these mimics, incorporating the this compound-derived side chain, exhibit promising antiproliferative activity against cancer cell lines, including those resistant to existing drugs like docetaxel. nih.govnih.gov

Precursor for Fluorinated Pesticides and Herbicides

The unique properties imparted by fluorine also make this compound a valuable precursor in the agrochemical industry. datainsightsmarket.com It serves as a building block for the creation of effective and more environmentally benign pesticides and herbicides. datainsightsmarket.com Approximately 30% of all agrochemicals contain fluorine, highlighting the importance of fluorinated intermediates like this compound. greyhoundchrom.com The introduction of fluorine can enhance the biological activity and selectivity of these agricultural products. nih.gov

Catalysis and Catalyst Preparation

Beyond its role in synthesis, this compound is also involved in catalytic processes.

Reactant in Nafion-H Catalyzed Ether Preparation

This compound has been used as a reactant in the preparation of diphenylmethyl ethers of alcohols, a reaction catalyzed by Nafion-H. sigmaaldrich.comlookchem.com Nafion-H is a solid acid catalyst known for its strong acidity and thermal stability, making it a useful and environmentally friendly catalyst for various organic transformations, including etherification reactions. researchgate.net The use of this compound in such reactions demonstrates its utility in creating more complex molecules under specific catalytic conditions. sigmaaldrich.com

Mentioned Compounds

| Compound Name |

| This compound |

| 4-Cyano-2-fluorobenzyl alcohol |

| Docetaxel |

| Nafion-H |

| Phosphoramide mustard |

| Zampanolide |

| Diphenylmethyl ethers |

| Yamaguchi esterification |

| Horner-Wadsworth-Emmons condensation |

Ligand Design for Metal-Catalyzed Oxidations

The strategic design of ligands is crucial for modulating the reactivity and selectivity of metal catalysts. The introduction of fluorine atoms into a ligand's structure can significantly alter the electronic properties of the metal center, thereby influencing the catalytic performance. rsc.org The 2-fluorobenzyl group has been incorporated into ligand structures to fine-tune the behavior of catalysts for specific reactions, including oxidations.

Research has demonstrated the synthesis of bis-imidazolium salts that feature N-2-fluorobenzyl substituents. These salts serve as precursors to N-heterocyclic carbene (NHC) ligands, which can be complexed with metals like ruthenium to form chelate complexes. acs.org These types of ligand-metal complexes are instrumental in a variety of catalytic processes. The electron-withdrawing nature of the fluorine atom in the 2-fluorobenzyl group can impact the electron density at the metal center, which is a key factor in the mechanism of many oxidation reactions. rsc.org

While sometimes the substrate itself, this compound's structural motif is also used in the design of ligands that affect other catalytic processes. For instance, aminophenolate ligands featuring a 2-fluorobenzyl pendant group have been synthesized and complexed with zinc to act as catalysts. nih.gov In studies on the ring-opening polymerization of lactides, a zinc complex with a 2-fluorobenzyl-substituted ligand demonstrated different catalytic activity compared to analogues with unsubstituted benzyl (B1604629) or other substituted groups. nih.gov This highlights the principle that including a fluorinated benzyl group in the ligand architecture is a viable strategy for modifying the catalytic behavior of a metal complex.

| Ligand/Complex Type | Metal Center | Application Context | Effect of 2-Fluorobenzyl Group |

| Bis-NHC Chelate | Ruthenium | General Catalysis | Precursor salt prepared with N-2-fluorobenzyl substituents. acs.org |

| Aminophenolate | Zinc | Lactide Polymerization | Influenced the catalytic activity of the zinc complex. nih.gov |

Materials Science and Electronics

In materials science, fluorine-containing compounds are highly valued for their ability to impart unique and desirable properties to polymers and other materials. This compound serves as an important starting material and building block in this domain. alfa-chemical.comontosight.ai

Development of Fluorinated Polymers and Specialized Coatings

This compound is utilized as a precursor in the synthesis of various fluorinated polymers and specialty chemicals. alfa-chemical.comalibaba.com The incorporation of fluorinated moieties into a polymer backbone can significantly enhance material properties, leading to applications such as specialized non-stick coatings and waterproofing agents. ontosight.ai A derivative, 4-Cyano-2-fluorobenzyl alcohol, is noted for its role in producing polymers and coatings with improved adhesion, thermal stability, and corrosion resistance. xindaobiotech.com

A concrete example of its influence is seen in the development of catalysts for polymerization. In the synthesis of polylactide, a biodegradable polymer, a zinc catalyst bearing an aminophenolate ligand with a 2-fluorobenzyl group was studied. nih.gov The results of the polymerization catalysis are detailed in the table below, showing how the choice of substituent on the ligand, including the 2-fluorobenzyl group, affects the outcome of the polymerization reaction.

Table 1: Effect of Ligand Substituent on Catalytic Activity in L-LA Polymerization

| Catalyst | Conversion (%) | PDI (Mw/Mn) |

|---|---|---|

| L³ZnEt (2-fluorobenzyl) | 43 | 1.21 |

| L¹ZnEt (benzyl) | 52 | 1.25 |

| L²ZnEt (2-methoxybenzyl) | 39 | 1.23 |

| L⁴ZnEt (thiophenylmethyl) | 61 | 1.29 |

Source: Data adapted from a study on aminophenolate zinc complexes. nih.gov

Potential Applications in Semiconductors and Electronic Devices

The electronics industry continuously seeks new materials with superior performance for high-frequency and high-speed applications. A critical property for materials used in insulation and for manufacturing components like printed circuit boards (PCBs) is a low dielectric constant (Dk) and a low dissipation factor (Df). electronics.orgspecialchem.com Low-Dk materials minimize signal delay and power loss, enabling the production of smaller, faster, and more efficient electronic components. electronics.orgspecialchem.com

Fluorination of polymers is a well-established strategy for lowering the dielectric constant. specialchem.com While direct evidence of this compound's use in commercial semiconductor fabrication is limited, its role as a fluorinated building block makes it a relevant candidate for the synthesis of specialty polymers for electronic applications. For example, advanced thermosetting polymers like benzoxazines, which are synthesized from phenols, amines, and formaldehyde, are being developed for their low Dk/Df properties. electronics.org The use of fluorinated precursors, such as this compound or its derivatives, in similar syntheses could yield polymers with the requisite electrical insulation properties for use as dielectric materials in high-speed circuits and other electronic devices. iitk.ac.in

Fragrance Industry Applications